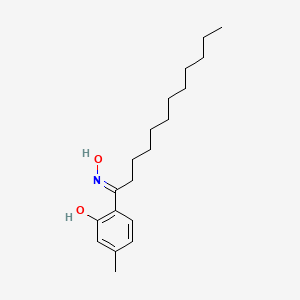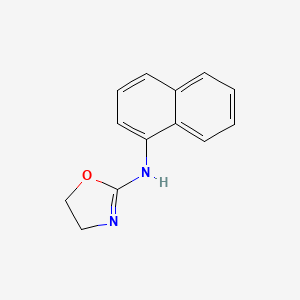![molecular formula C31H30Cl2N2O5 B12005077 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 488731-77-7](/img/structure/B12005077.png)
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound’s IUPAC name is (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione.
- It belongs to the class of pyrrolidine-2,3-dione derivatives.
- This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
准备方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolidine ring.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a catalytic amount of acid or base.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
化学反应分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
科学研究应用
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology and Medicine: Investigations focus on its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.
Industry: Its applications in materials science, such as organic electronics or polymers, are also explored.
作用机制
- The compound likely exerts its effects through interactions with specific molecular targets. For example:
- In cancer research, it may inhibit enzymes involved in cell proliferation.
- In inflammation studies, it could modulate cytokine pathways.
- Further mechanistic studies are needed to fully understand its mode of action.
相似化合物的比较
Uniqueness: The combination of the phenolic hydroxyl, dichlorophenyl, and morpholine moieties makes this compound unique.
Similar Compounds:
Remember that this compound’s detailed characterization and applications may vary based on ongoing research
属性
CAS 编号 |
488731-77-7 |
|---|---|
分子式 |
C31H30Cl2N2O5 |
分子量 |
581.5 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H30Cl2N2O5/c1-20-17-23(40-19-21-5-3-2-4-6-21)8-9-24(20)29(36)27-28(22-7-10-25(32)26(33)18-22)35(31(38)30(27)37)12-11-34-13-15-39-16-14-34/h2-10,17-18,28,36H,11-16,19H2,1H3/b29-27+ |
InChI 键 |
GCISIQMRDSUNFR-ORIPQNMZSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)/O |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
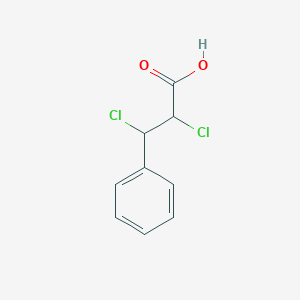
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)
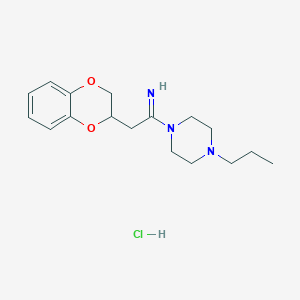
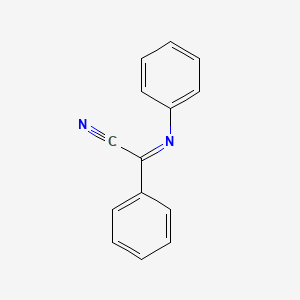
![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)


